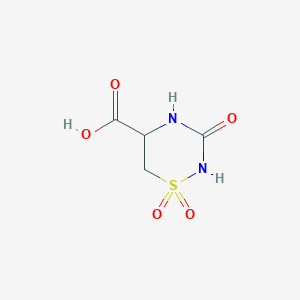
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid is a chemical compound known for its unique structure and diverse applications in various fields of science This compound features a thiadiazine ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by oxidation to introduce the oxo groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
Chemical Reactions Analysis
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other functional groups.
Substitution: The thiadiazine ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function. The pathways involved depend on the specific application and target molecule. Detailed studies on the molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1,1,3-Trioxo-1lambda~6~,2,4-thiadiazinane-5-carboxylic acid can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine:
Properties
CAS No. |
106200-17-3 |
|---|---|
Molecular Formula |
C4H6N2O5S |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1,1,3-trioxo-1,2,4-thiadiazinane-5-carboxylic acid |
InChI |
InChI=1S/C4H6N2O5S/c7-3(8)2-1-12(10,11)6-4(9)5-2/h2H,1H2,(H,7,8)(H2,5,6,9) |
InChI Key |
RQMNWIPZMMGQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NS1(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
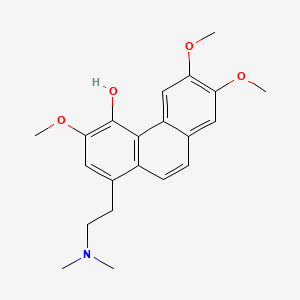
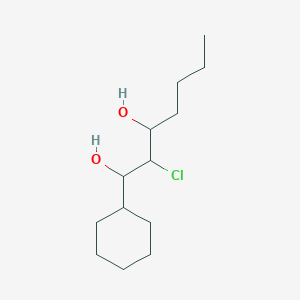

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
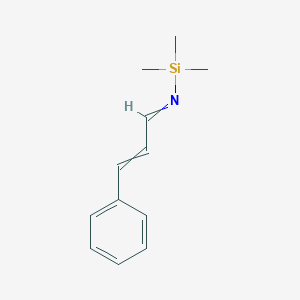
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

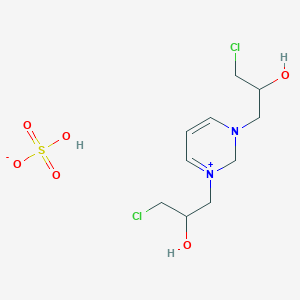
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)
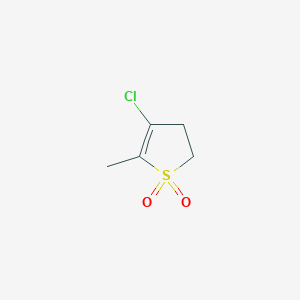
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
